N-(1H-indol-1-ylacetyl)glycine
Description
Historical Context and Initial Academic Inquiries into Indole-Glycine Conjugates
The study of amino acid conjugates dates back to the 1840s with the discovery of glycine (B1666218) conjugation as a primary pathway for metabolizing aromatic acids like benzoic acid. nih.gov This reaction was long considered a simple detoxification mechanism to increase the water solubility of xenobiotics for urinary excretion. nih.gov Parallel research on indole (B1671886) compounds was heavily influenced by the study of plant physiology, specifically the role of indole-3-acetic acid (IAA) as a critical auxin for plant growth. The discovery of its amino acid conjugates, such as N-(indol-3-ylacetyl)glycine, revealed a natural mechanism for regulating hormone levels. frontiersin.org
In contrast, academic inquiry into N-1 substituted indole-glycine conjugates like N-(1H-indol-1-ylacetyl)glycine is more recent and rooted in synthetic and medicinal chemistry. Early investigations into indole-1-acetic acid derivatives explored their potential as anti-inflammatory agents. nih.gov The development of modern synthetic methodologies has enabled chemists to create a wide array of N-1 substituted indole derivatives, leading to the discovery of compounds with specific and potent biological activities that are distinct from their C-3 counterparts. researchgate.netmostwiedzy.pl
Significance of this compound as a Research Compound
The significance of the this compound scaffold lies in its role as a platform for discovering highly selective inhibitors of disease-relevant proteins. Research has demonstrated its utility in two major therapeutic areas: combating antibiotic resistance and developing targeted cancer therapies.
A key breakthrough was the identification of a bromo-substituted derivative, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (known as NL1), as a potent inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.govresearchgate.net This enzyme is crucial for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, which protects them from oxidative stress and contributes to antibiotic tolerance. nih.govdntb.gov.ua By inhibiting bCSE, NL1 enhances the sensitivity of these bacteria to existing antibiotics, offering a promising strategy to potentiate antibacterial treatments and overcome resistance. nih.govdntb.gov.uaarchivog.com
Furthermore, derivatives of this scaffold have been synthesized and investigated as inhibitors of the B-Cell Lymphoma 6 (BCL6) protein. google.comnih.gov BCL6 is an oncogene frequently implicated in diffuse large B-cell lymphomas (DLBCL). google.comsigmaaldrich.com Inhibitors based on the indole-1-yl acetyl structure can block the protein-protein interactions necessary for BCL6's function as a transcriptional repressor, leading to the death of lymphoma cells. nih.govsigmaaldrich.com These findings underscore the compound's value as a versatile tool for developing targeted therapies.
| Derivative | Biological Target | Therapeutic Application | Reference |
|---|---|---|---|
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-Lyase (bCSE) | Antibiotic Potentiator | nih.gov |
| Various Indole-1-yl Acetylglycine Analogs | B-Cell Lymphoma 6 (BCL6) | Anticancer (Lymphoma) | google.com |
Current Research Frontiers and Unaddressed Questions Pertaining to this compound
Current research on this compound and its analogs is focused on optimizing their therapeutic potential and exploring new applications. A significant frontier is the development of scalable synthesis methods to produce these compounds in the gram quantities required for extensive biological testing and preclinical development. nih.govresearchgate.net Researchers are actively refining synthetic routes to improve yields and efficiency. researchgate.net
Key unaddressed questions revolve around the structure-activity relationship (SAR) of this scaffold. Scientists are exploring how different substitutions on the indole ring and modifications to the glycine linker affect potency and selectivity for targets like bCSE and BCL6. google.comnih.gov For instance, research into BCL6 inhibitors is exploring the addition of hydrophobic groups to the indole fragment to increase binding affinity. google.com Similarly, new analogs based on 6-bromoindole (B116670) are being created to expand the library of potential antibiotic potentiators. nih.gov
Future research will likely investigate other potential biological targets for this class of compounds. The versatility of the indole scaffold suggests that this compound derivatives may interact with other proteins involved in human diseases, opening new avenues for drug discovery. rsc.org The exploration of isosteres, where the indole core is replaced by a similar structure like indazole, is also an active area of investigation to find compounds with improved properties. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(2-indol-1-ylacetyl)amino]acetic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11(13-7-12(16)17)8-14-6-5-9-3-1-2-4-10(9)14/h1-6H,7-8H2,(H,13,15)(H,16,17) |
InChI Key |
SDWASTVXWZZBDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N 1h Indol 1 Ylacetyl Glycine and Analogues
Established Reaction Pathways for N-(1H-indol-1-ylacetyl)glycine Synthesis
The synthesis of this compound is typically achieved through a convergent approach that involves the preparation of 1H-indol-1-ylacetic acid followed by its coupling with glycine (B1666218) or a glycine derivative.
Indole (B1671886) Acetylation and Subsequent Glycine Coupling Approaches
A primary route to this compound begins with the N-alkylation of indole with a two-carbon electrophile to introduce the acetyl moiety. A common method for this initial step is the reaction of indole with ethyl 2-bromoacetate in the presence of a base. This reaction is often carried out in a biphasic system with a phase-transfer catalyst, such as tetra-n-butylammonium bromide, to facilitate the reaction between the indole anion and the alkylating agent chemicalbook.com. The resulting ethyl 2-(1H-indol-1-yl)acetate is then hydrolyzed, typically using a base like sodium hydroxide in an alcoholic solvent, to yield 2-(1H-indol-1-yl)acetic acid chemicalbook.com.
The subsequent and crucial step is the formation of the amide bond between the carboxylic acid of 2-(1H-indol-1-yl)acetic acid and the amino group of glycine. This is a standard peptide coupling reaction. To facilitate this, the carboxylic acid is activated. Often, glycine ethyl ester is used in the coupling reaction instead of glycine itself to improve solubility in organic solvents and to prevent side reactions. Following the successful coupling, the ethyl ester of this compound is hydrolyzed under basic conditions to afford the final product nih.gov.
Role of Coupling Agents and Reaction Conditions
The success of the amide bond formation between 1H-indol-1-ylacetic acid and glycine (or its ester) is highly dependent on the choice of coupling agents and the reaction conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly employed coupling agents for this type of transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) nih.govpeptide.com. To enhance the efficiency of the coupling and to minimize side reactions, particularly racemization if chiral amino acids were to be used, additives are often included. 1-Hydroxybenzotriazole (HOBt) is a frequent choice, which reacts with the activated carboxylic acid to form a more stable and reactive HOBt ester intermediate nih.govpeptide.com.
The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at room temperature. The use of a base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize any acid formed during the reaction and to deprotonate the amine component if it is used as a salt (e.g., glycine ethyl ester hydrochloride). A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also be added to accelerate the reaction, particularly when using EDC nih.gov.
| Coupling Agent | Additive | Typical Solvent | Key Features |
|---|---|---|---|
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | Water-soluble urea byproduct, facilitating easier workup. peptide.com |
| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, THF | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. |
| CDI (Carbonyldiimidazole) | None | THF, Acetonitrile (B52724) | Forms a reactive acylimidazole intermediate. rsc.org |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None | DMF | Highly efficient with minimal racemization. peptide.com |
Multi-Step Synthesis Protocols for N-Indolylacetylglycine
A representative multi-step synthesis protocol for this compound can be outlined as follows, integrating the aforementioned steps. Such multi-step syntheses are common in the preparation of complex organic molecules, allowing for purification of intermediates at each stage to ensure the final product's purity syrris.jpresearchgate.net.
Step 1: Synthesis of Ethyl 2-(1H-indol-1-yl)acetate Indole is dissolved in a suitable organic solvent like benzene (B151609) or toluene. An aqueous solution of a strong base, such as sodium hydroxide, is added, along with a phase-transfer catalyst like tetra-n-butylammonium bromide. Ethyl 2-bromoacetate is then added, and the mixture is stirred at room temperature. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated to yield the crude ethyl 2-(1H-indol-1-yl)acetate, which can be purified by chromatography.
Step 2: Hydrolysis to 2-(1H-indol-1-yl)acetic acid The ethyl ester from the previous step is dissolved in an alcohol, such as ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then extracted with an organic solvent, and the solvent is removed to yield 2-(1H-indol-1-yl)acetic acid chemicalbook.com.
Step 3: Coupling with Glycine Ethyl Ester 2-(1H-indol-1-yl)acetic acid is dissolved in an anhydrous solvent like DCM. To this solution, a coupling agent such as EDC (1.2 equivalents) and an additive like HOBt (1 equivalent) are added. The mixture is stirred for a short period to pre-activate the carboxylic acid. Then, glycine ethyl ester hydrochloride (1 equivalent) and a base like triethylamine (1.1 equivalents) are added. The reaction is stirred at room temperature until completion.
Step 4: Hydrolysis of the Ester to this compound The crude product from the coupling reaction is subjected to basic hydrolysis, similar to Step 2, to cleave the ethyl ester and yield the final this compound. The product is then purified, typically by recrystallization.
Strategies for the Synthesis of this compound Derivatives and Structural Analogues
The synthesis of derivatives and structural analogues of this compound can be approached by either modifying the indole ring prior to the synthesis of the core molecule or by functionalizing the parent compound. Alternatively, the glycine residue can be replaced with other amino acids or modified structures.
Functionalization of the Indole Moiety
The indole ring of 1H-indol-1-ylacetic acid can be functionalized at various positions on the benzene ring (positions 4, 5, 6, and 7) nih.govchim.it. The synthesis of substituted indoleacetic acids has been a topic of interest, and various methods have been developed acs.orggoogle.com. For instance, starting with a substituted indole in the initial N-alkylation step allows for the introduction of a wide range of functional groups onto the indole scaffold.
| Position on Indole Ring | Type of Functionalization | Potential Reagents/Methods |
|---|---|---|
| C4, C5, C6, C7 | Arylation | Palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. nih.gov |
| C4 | Oxidative Alkenylation | Palladium-catalyzed olefination using a directing group on the indole nitrogen. nih.gov |
| C7 | Arylation | Reduction to indoline, followed by C-H functionalization and subsequent re-oxidation to indole. nih.gov |
| Various | Sulfonylation | Reaction of a substituted indoleacetic acid derivative with a sulfonyl chloride. rsc.org |
Furthermore, the development of C-H functionalization techniques offers a direct way to introduce substituents onto the indole ring without the need for pre-functionalized starting materials chim.it. These methods often employ transition metal catalysts to selectively activate specific C-H bonds for coupling with various partners.
Modifications of the Glycine Residue
The glycine portion of this compound can be modified to introduce a variety of structural features. This can be achieved by using different amino acids in the coupling step, leading to a library of N-(1H-indol-1-ylacetyl)amino acid derivatives.
Additionally, the glycine backbone itself can be chemically altered. For example, N-substituted glycine derivatives, where the nitrogen of the glycine is further alkylated or arylated, can be synthesized nih.govresearchgate.netmdpi.com. These modifications can significantly alter the chemical and biological properties of the parent molecule. Another approach is the α-functionalization of the glycine unit, where a substituent is introduced at the alpha-carbon. This can be achieved through methods like the α-arylation of imino amides with arylboronic acids organic-chemistry.org.
Exploration of Linker Chemistry and Extended Conjugates
The synthesis of this compound and its analogues often involves the strategic use of linker chemistry to create extended conjugates with diverse properties. The glycine moiety itself can be considered a simple linker, but more complex spacers are frequently incorporated to modulate biological activity, solubility, or other physicochemical characteristics.
One common approach involves extending the acyl chain attached to the indole nitrogen. For instance, instead of an acetyl group, longer alkyl or aryl chains can be introduced, effectively changing the distance and flexibility between the indole core and the terminal glycine. This can be achieved by reacting the sodium salt of indole with various haloacylglycine esters.
Furthermore, the glycine unit can be part of a larger peptide sequence, creating peptoid or peptide-peptoid hybrid structures. Solid-phase synthesis is a powerful technique for constructing such extended conjugates, allowing for the sequential addition of N-substituted glycine monomers (peptoids) or standard amino acids. nih.gov This modular approach enables the creation of a vast array of analogues with different linker lengths and compositions. nih.gov
The exploration of linker chemistry also extends to the incorporation of different functionalities. For example, click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to conjugate the indole-glycine moiety to other molecules, including fluorescent dyes, affinity labels, or potential drug delivery systems. This is typically achieved by synthesizing an alkyne- or azide-functionalized indole-glycine derivative, which can then be readily coupled with a complementary partner.
An example of an extended conjugate is Indolylacryloylglycine, which features an acryloyl linker between the indole and glycine moieties. This unsaturated linker introduces conformational rigidity and alters the electronic properties of the molecule compared to the saturated acetyl linker in this compound. The synthesis of such compounds often starts from indole-3-acrylic acid, which is then coupled to glycine.
The table below summarizes different linker strategies and the resulting conjugate types.
| Linker Modification | Resulting Conjugate Type | Synthetic Strategy |
| Extension of Acyl Chain | Long-chain Acylglycine Conjugates | Reaction of indole with haloacylglycine esters |
| Incorporation into Peptide Sequence | Peptoids, Peptide-Peptoid Hybrids | Solid-phase synthesis with N-substituted glycine monomers nih.gov |
| Functionalization for Bioconjugation | Fluorescently Labeled or Drug-Delivery Conjugates | Click chemistry (e.g., azide-alkyne cycloaddition) |
| Introduction of Unsaturation | Alkenoyl-Glycine Conjugates | Coupling of indole-3-acrylic acid with glycine |
Advanced Synthetic Approaches and Methodological Refinements
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives, including indole-glycine conjugates. researchgate.net These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents, and employing more energy-efficient methods.
One key aspect of green synthesis is the use of environmentally benign solvents, with water being a particularly attractive option. nih.gov For instance, one-pot, three-component reactions of an indole, glyoxylic acid, and an amine in water have been developed for the efficient synthesis of indol-3-yl-glycines at ambient temperature. nih.gov This method avoids the need for catalysts and organic solvents, making it a greener alternative to traditional methods. nih.gov
Microwave-assisted organic synthesis (MAOS) is another green technique that has been successfully applied to the synthesis of indole derivatives. researchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. researchgate.net The Fischer indole synthesis, a classic method for preparing indoles, has been adapted to microwave conditions, providing a more efficient route to the indole core. researchgate.net
The following table highlights some green chemistry approaches applicable to the synthesis of indole-glycine conjugates.
| Green Chemistry Principle | Application in Indole-Glycine Synthesis | Advantages |
| Use of Green Solvents | One-pot synthesis in water nih.gov | Environmentally benign, reduced toxicity |
| Energy Efficiency | Microwave-assisted synthesis researchgate.net | Faster reactions, higher yields, less energy consumption |
| Recyclable Catalysts | Use of acidic ionic liquids google.com | Catalyst can be recovered and reused, minimizing waste |
| Atom Economy | Multicomponent reactions (e.g., Ugi reaction) rsc.orgsemanticscholar.org | Fewer synthetic steps, reduced waste, increased efficiency |
While this compound itself is not chiral, many of its analogues, particularly those with substitutions on the glycine backbone or the indole ring, can exist as stereoisomers. In such cases, stereoselective synthesis becomes crucial for obtaining enantiomerically pure compounds, which is often a requirement for pharmacological studies.
One strategy for achieving stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the glycine moiety, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed.
Asymmetric catalysis is another powerful tool for stereoselective synthesis. Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to control the enantioselectivity of key bond-forming reactions. For instance, in the synthesis of analogues with a chiral center in the linker region, a palladium-catalyzed allylic alkylation of a titanium-chelated enolate of an N-(α-hydroxyacyl)-glycine ester has been developed. core.ac.uk This method allows for the stereoselective introduction of a side chain, and by choosing the appropriate reaction conditions, both diastereomers can be selectively accessed. core.ac.uk
Enzymatic resolutions are also employed to separate enantiomers. In this approach, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
The development of stereoselective methods is particularly important for producing analogues with defined three-dimensional structures, which can lead to improved biological activity and reduced off-target effects.
Purification and Characterization Techniques for Synthetic this compound
Following the synthesis of this compound and its analogues, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Chromatographic techniques are widely used for this purpose due to their high resolving power. researchgate.net
Column Chromatography: This is a standard and versatile method for the purification of indole-glycine conjugates. Silica gel is a commonly used stationary phase, and the mobile phase is typically a mixture of organic solvents of varying polarity, such as ethyl acetate (B1210297) and hexane. The choice of solvent system is optimized to achieve good separation of the desired product from impurities.
High-Performance Liquid Chromatography (HPLC): For higher purity requirements and for the separation of closely related analogues, HPLC is the method of choice. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed, using a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase, often a mixture of water and acetonitrile or methanol (B129727), sometimes with the addition of a modifier like trifluoroacetic acid (TFA) to improve peak shape. HPLC can also be used for the analytical assessment of purity.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purification checks. nih.gov It can help in identifying the optimal solvent system for column chromatography. Reversed-phase TLC plates (e.g., RP-18) can also be utilized. nih.gov
Ion-Exchange Chromatography: For analogues that are zwitterionic or carry a net charge, ion-exchange chromatography can be an effective purification method. google.commdpi.com This technique separates molecules based on their net charge by using a stationary phase with charged functional groups.
The table below summarizes the common chromatographic methods used for the purification of this compound and its derivatives.
| Chromatographic Method | Stationary Phase | Mobile Phase | Application |
| Column Chromatography | Silica Gel | Organic Solvent Mixtures (e.g., Ethyl Acetate/Hexane) | General purification |
| High-Performance Liquid Chromatography (HPLC) | C18-modified Silica | Water/Acetonitrile or Water/Methanol with TFA | High-purity separation, analytical assessment |
| Thin-Layer Chromatography (TLC) | Silica Gel or RP-18 | Organic Solvent Mixtures or Water/Methanol | Reaction monitoring, purity checks |
| Ion-Exchange Chromatography | Charged Resin | Aqueous Buffer | Purification of charged analogues |
Once purified, the chemical structure and identity of this compound and its analogues must be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation.
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The characteristic signals for the indole ring protons, the methylene (B1212753) protons of the acetyl and glycine moieties, and the amide proton can be identified and their integrations and coupling patterns analyzed to confirm the structure.
¹³C NMR: Shows the signals for all the carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern.
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for analyzing polar molecules like this compound, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:
N-H stretch: For the indole N-H (if unsubstituted) and the amide N-H.
C=O stretch: For the amide and carboxylic acid carbonyl groups.
C-N stretch: For the amide bond.
Aromatic C-H and C=C stretches: For the indole ring.
The following table provides a summary of the expected spectroscopic data for this compound.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals for indole ring protons, methylene protons of the acetyl group, methylene protons of the glycine moiety, amide proton, and carboxylic acid proton. |
| ¹³C NMR | Signals for all carbon atoms, including those of the indole ring, the acetyl group, the glycine moiety, and the carbonyl carbons. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the molecular ion, typically [M+H]⁺ or [M-H]⁻. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-N functional groups, as well as aromatic C-H and C=C vibrations. |
Analytical Techniques for N 1h Indol 1 Ylacetyl Glycine in Research Environments
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental for confirming the molecular structure of synthesized N-(1H-indol-1-ylacetyl)glycine and assessing its purity. These techniques probe the molecular framework to provide a detailed picture of its atomic composition and bonding arrangement.
High-Resolution NMR Spectroscopy for Proton and Carbon Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. nih.gov While specific experimental data for this particular isomer is not widely published, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on the known values for N-substituted indoles, 1H-indole-1-acetic acid, and glycine (B1666218) derivatives. osti.govnih.gov
In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the indole (B1671886) ring, the methylene (B1212753) bridge of the acetyl group, and the glycine moiety. The aromatic protons on the benzene (B151609) portion of the indole ring are expected to appear in the δ 7.0–7.7 ppm range. nih.gov The two protons on the indole's pyrrole (B145914) ring (at C2 and C3) would likely show characteristic singlets or doublets. A key singlet signal, integrating to two protons, would represent the methylene group (-CH₂-) connecting the indole nitrogen to the acetyl carbonyl, expected to appear around δ 5.0 ppm. The methylene protons of the glycine fragment would also produce a distinct signal, likely a doublet due to coupling with the adjacent N-H proton, while the amide (N-H) and carboxylic acid (O-H) protons would appear as broad singlets at lower fields.
The ¹³C NMR spectrum provides complementary information, with unique signals for each carbon atom in the molecule. nih.gov The carbonyl carbons of the amide and carboxylic acid groups are expected at the most downfield shifts (typically >170 ppm). The aromatic carbons of the indole ring would resonate in the δ 100–140 ppm region, while the aliphatic methylene carbons of the acetyl and glycine moieties would appear at higher fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general NMR principles.)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Indole Aromatic-CH | 7.0 - 7.7 (multiplets) | 110 - 137 |
| Indole-CH (C2, C3) | ~6.6 and ~7.2 (doublets) | ~102 and ~128 |
| N-CH₂ (acetyl) | ~5.1 (singlet) | ~50 |
| N-H (amide) | ~8.3 (triplet) | N/A |
| CH₂ (glycine) | ~3.8 (doublet) | ~41 |
| C=O (amide) | N/A | ~169 |
| C=O (acid) | N/A | ~172 |
| O-H (acid) | >10 (broad singlet) | N/A |
Mass Spectrometry for Accurate Mass and Fragmentation Patterns
Mass spectrometry (MS) is crucial for determining the precise molecular weight and for structural elucidation through the analysis of fragmentation patterns. For this compound (molecular formula C₁₂H₁₂N₂O₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing an accurate mass measurement. The expected monoisotopic mass is 232.0848 Da.
When subjected to tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ would undergo collision-induced dissociation, yielding a characteristic fragmentation pattern. The fragmentation of N-acyl glycine derivatives typically involves cleavage at the amide bond. researchgate.netresearchgate.net Predicted fragmentation pathways for this compound would include the neutral loss of the glycine moiety (-75 Da) or the formation of the glycyl cation (m/z 76). Another prominent fragmentation would involve the formation of the stable 1H-indol-1-ylacetyl cation (m/z 174) or the 1H-indol-1-ylmethylene cation (m/z 130) after the loss of carbon monoxide. These specific fragments help to confirm the connectivity of the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| Monoisotopic Mass | 232.0848 Da |
| Predicted Ion (ESI+) | [M+H]⁺ at m/z 233.0921 |
| Predicted Key Fragments (m/z) | 174.0599 ([M+H - Glycine]⁺), 130.0651 ([Indol-1-yl-CH₂]⁺) |
UV-Vis and Infrared Spectroscopy for Chromophore and Functional Group Identification
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy provide valuable information about the electronic structure and functional groups within the molecule.
The UV-Vis spectrum is determined by the indole ring, which acts as the principal chromophore. Aromatic compounds like indole exhibit characteristic absorption bands in the UV region, typically between 260-290 nm, arising from π→π* electronic transitions. vscht.cz
Infrared (IR) spectroscopy is used to identify the specific functional groups present by measuring their vibrational frequencies. tandfonline.com The spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ would indicate the O-H stretching of the hydrogen-bonded carboxylic acid. libretexts.org The N-H stretching vibration of the secondary amide should appear around 3300 cm⁻¹. tandfonline.com Two distinct and strong C=O stretching bands would be visible: one for the carboxylic acid carbonyl (around 1725-1700 cm⁻¹) and another for the amide carbonyl (amide I band) around 1680-1650 cm⁻¹. libretexts.org Aromatic C-H and C=C stretching vibrations from the indole ring would be observed above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively. vscht.cz
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (broad) | Carboxylic Acid | 3300 - 2500 |
| N-H stretch | Amide | ~3300 |
| C-H stretch (aromatic) | Indole Ring | 3100 - 3000 |
| C-H stretch (aliphatic) | -CH₂- groups | 3000 - 2850 |
| C=O stretch | Carboxylic Acid | 1725 - 1700 |
| C=O stretch (Amide I) | Amide | 1680 - 1650 |
| C=C stretch | Aromatic Ring | 1600 - 1450 |
| C-N stretch | Amide/Indole | 1400 - 1200 |
Chromatographic Methods for Quantification in Experimental Matrices
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification, particularly at low concentrations in biological or environmental samples.
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS) for Trace Analysis
For non-volatile and polar compounds like this compound, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. mdpi.commdpi.com This technique combines the powerful separation capabilities of LC with the high sensitivity and selectivity of MS detection.
Typically, a reverse-phase HPLC column (e.g., C18) is used to separate the analyte from other components in the sample matrix based on polarity. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for efficient separation. researchgate.net Sample preparation for biological matrices like plasma or tissue homogenates often involves a simple protein precipitation step with a cold organic solvent. nih.gov
Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented to produce a characteristic product ion. researchgate.net This transition is highly specific to the analyte, minimizing interference from the matrix and allowing for sensitive quantification, often reaching levels in the low ng/mL range. nih.gov The use of a stable-isotope labeled internal standard is recommended for the most accurate and precise quantification. openagrar.de
Gas Chromatography (GC) Considerations for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and high polarity, which are attributed to the carboxylic acid and amide functional groups. sigmaaldrich.com To make the compound suitable for GC, a derivatization step is necessary to convert these polar groups into more volatile, less polar, and thermally stable entities. research-solution.commdpi.com
Common derivatization strategies for amino acid-containing molecules include:
Silylation: This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to convert the acidic protons on the -COOH and -NH groups into silyl (B83357) ethers and silyl amines. sigmaaldrich.com
Esterification and Acylation: This two-step process first converts the carboxylic acid to an ester (e.g., a methyl ester using methanolic HCl) followed by acylation of the amide and indole N-H groups using an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). mdpi.com
While derivatization enables GC-MS analysis, which can provide excellent separation and structural information, the process adds complexity and time to sample preparation. nih.gov It also introduces the potential for incomplete reactions or the formation of by-products, which can affect quantitative accuracy. For these reasons, LC-MS/MS is generally the preferred method for the analysis of this compound and similar compounds. researchgate.net
Electrophoretic Methods in this compound Analysis
Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a powerful platform for the analysis of charged molecules like this compound. CE separates analytes based on their charge, size, and hydrophobicity within a narrow, buffer-filled capillary tube under the influence of a high-voltage electric field. clinicallab.com This method is characterized by its high resolution, speed, and minimal sample consumption. clinicallab.com
Several modes of capillary electrophoresis can be employed for the analysis of small molecules:
Capillary Zone Electrophoresis (CZE) : This is the most common form of CE, where separation occurs based on the charge-to-mass ratio of the analytes in a free-solution electrolyte buffer. clinicallab.com Given that this compound possesses a carboxylic acid group, it carries a negative charge at neutral or basic pH, making it an ideal candidate for CZE analysis. nih.govhmdb.ca
Micellar Electrokinetic Chromatography (MEKC) : This technique is used for separating both neutral and charged analytes. It involves adding a surfactant to the buffer at a concentration above its critical micelle concentration. clinicallab.com This creates pseudostationary phase micelles, allowing for separation based on the analytes' partitioning between the micelles and the aqueous buffer. This can be particularly useful for separating this compound from other neutral or differently charged indole metabolites. nih.gov
Capillary Gel Electrophoresis (CGE) : In CGE, the capillary is filled with a gel matrix, which sieves molecules based on their size. clinicallab.comcsic.es While more commonly used for large biomolecules like proteins and nucleic acids, it can be adapted for smaller molecules. csic.es
For enhanced sensitivity and specificity, CE is often coupled with advanced detection systems. Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a particularly potent combination, providing both separation based on electrophoretic mobility and mass-to-charge ratio identification. nih.govnih.gov This hyphenated technique has been successfully used for the quantitative analysis of various amino acids and their derivatives in complex biological samples like urine. nih.gov Another highly sensitive detection method is Laser-Induced Fluorescence (CE-LIF), which can be used if the analyte is naturally fluorescent or has been derivatized with a fluorescent tag. mdpi.com
Method Development for Detection in Biological Samples (Non-Human)
The development of robust analytical methods is critical for investigating the presence and physiological roles of this compound in non-human biological systems, such as in plant science where related indole-containing compounds are studied as phytohormones. researchgate.net Method development encompasses optimizing sample handling, extraction, and the final analytical determination to ensure accuracy, precision, and sensitivity.
Sample Preparation and Extraction Protocols
Effective sample preparation is paramount to remove interfering substances from the biological matrix and to concentrate the analyte of interest prior to analysis. nih.gov The choice of protocol depends heavily on the nature of the sample matrix (e.g., plant tissue, cell culture media).
Commonly employed extraction techniques include:
Liquid-Liquid Extraction (LLE) : This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For indole derivatives in plant extracts, solvents like diethyl ether or ethyl acetate (B1210297) are often used. mdpi.com
Solid-Phase Extraction (SPE) : SPE is a highly versatile and widely used chromatographic technique for sample clean-up and pre-concentration. nih.gov The sample is passed through a cartridge containing a solid adsorbent. Analytes are retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a different solvent. For compounds like this compound, reversed-phase (e.g., C8 or C18) SPE cartridges are effective for extracting it from aqueous plant extracts. nih.gov
Protein Precipitation : For samples rich in proteins, such as cell lysates or plasma, precipitation is a necessary first step. This is often achieved by adding a cold organic solvent like acetonitrile or an acid, which denatures and precipitates the proteins, allowing for their removal by centrifugation. mdpi.com
Solid-Phase Microextraction (SPME) : A more modern, solvent-free technique, SPME uses a coated fiber to adsorb analytes directly from a liquid or gas sample. core.ac.uk It integrates sampling, extraction, and concentration into a single step and is suitable for metabolomic studies. core.ac.uk
A typical extraction protocol for indole-3-acetic acid (IAA) and its amino acid conjugates from plant tissue, such as Arabidopsis, involves homogenizing the frozen tissue, extracting with an acidic aqueous-organic solvent mixture, and then purifying the extract using SPE. researchgate.net
| Technique | Principle | Typical Application | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. | General purpose extraction from liquid samples. | mdpi.com |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from a liquid sample, washed, and then eluted. | Sample clean-up and concentration from complex matrices like plant extracts. | nih.gov |
| Protein Precipitation | Use of solvents or acids to precipitate proteins from biological fluids for removal. | Pre-treatment of protein-rich samples like plasma or cell lysates. | mdpi.com |
| Solid-Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from the sample matrix. | Solvent-free extraction for metabolomics and trace analysis. | core.ac.uk |
Quantification Strategies for this compound and its Metabolites (non-human)
Accurate quantification of this compound and its related metabolites in non-human samples is typically achieved by coupling a high-resolution separation technique with a sensitive detector, most commonly mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of auxin metabolites in plants. researchgate.net This approach offers high selectivity and sensitivity. The methodology involves:
Chromatographic Separation : A reversed-phase high-performance liquid chromatography (HPLC) column separates the different metabolites in the extract.
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer. In tandem MS (MS/MS), a specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and enhances specificity.
Isotope Dilution : For the most accurate quantification, a known amount of a stable isotope-labeled internal standard (e.g., using ¹³C or ²H) of the analyte is added to the sample at the beginning of the extraction process. researchgate.net The ratio of the endogenous analyte to the labeled standard is measured, which corrects for any sample loss during preparation and for matrix effects during ionization.
A study on Arabidopsis developed a comprehensive LC-electrospray tandem MS method for the quantitative analysis of various IAA metabolites, including amino acid conjugates. researchgate.net The method demonstrated low detection limits and good precision, allowing for quantification in small amounts of tissue (50-100 mg). researchgate.net
| Compound | Limit of Detection (LOD) (pmol) | Precision (% RSD) | Reference |
|---|---|---|---|
| 2-oxoindole-3-acetic acid | 0.1 | 6-16% | researchgate.net |
| N-(indole-3-acetyl)-aspartate | 0.02 | 6-16% | researchgate.net |
| N-(indole-3-acetyl)-glutamate | 0.02 | 6-16% | researchgate.net |
| N-(indole-3-acetyl)-alanine | 0.05 | 6-16% | researchgate.net |
| N-(indole-3-acetyl)-leucine | 0.05 | 6-16% | researchgate.net |
The precision value represents the relative standard deviation for the entire analytical protocol applied to plant extracts. researchgate.net
While LC-MS/MS is predominant, CE-MS also represents a viable and powerful strategy, particularly for separating isomers and providing high-resolution analysis of charged metabolites. nih.govnih.gov
Investigation of Biological Activities and Molecular Mechanisms of N 1h Indol 1 Ylacetyl Glycine in Experimental Systems
Molecular Target Identification and Characterization
N-(1H-indol-1-ylacetyl)glycine has been identified as a molecule capable of interacting with specific biological targets, including enzymes and receptors. These interactions are fundamental to its observed biological effects.
Enzyme Modulation and Inhibition Kinetics
The compound has demonstrated notable interactions with specific enzymes, acting as a modulator of their activity.
Tryptophan Synthase:
This compound has been studied in the context of tryptophan synthase, a bifunctional α2β2 complex that catalyzes the final two steps in the biosynthesis of L-tryptophan. Crystal structure analysis of tryptophan synthase from Salmonella enterica subsp. enterica serovar Typhimurium in complex with this compound reveals that the ligand binds to the active site. rcsb.org The carboxylate moiety of the glycine (B1666218) portion of the molecule is positioned similarly to the phosphate (B84403) group of the natural substrates. rcsb.org This binding induces a conformational change, specifically the closure of loop αL6 of the α-subunit, which is a critical structural element for intersubunit communication and allosteric regulation. rcsb.org This interaction classifies this compound as an allosteric effector of tryptophan synthase. rcsb.org
A related compound, N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine, is also of interest for its potential to interact with enzymes involved in neurotransmission. cymitquimica.com
Bacterial Cystathionine (B15957) γ-Lyase (bCSE):
A derivative, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), has been identified as a selective inhibitor of bacterial cystathionine γ-lyase (bCSE). researchgate.netnih.gov This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netnih.govmdpi.com Inhibition of bCSE by NL1 has been shown to enhance the sensitivity of these bacteria to antibiotics, suggesting a role in potentiating the effects of existing antibacterial agents. researchgate.netnih.govmdpi.com The development of synthetic methods for NL1 is aimed at facilitating further biological screening of this class of inhibitors. researchgate.netnih.gov
Table 1: Enzyme Modulation by this compound and its Derivatives
| Compound/Derivative | Target Enzyme | Organism | Effect | Reference |
|---|---|---|---|---|
| This compound | Tryptophan Synthase | Salmonella enterica subsp. enterica serovar Typhimurium | Allosteric effector, induces conformational change | rcsb.org |
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-Lyase (bCSE) | Staphylococcus aureus, Pseudomonas aeruginosa | Selective inhibitor, potentiates antibiotic activity | researchgate.netnih.govmdpi.com |
Receptor Interaction and Binding Affinity Studies
The indole (B1671886) scaffold, a core component of this compound, is prevalent in molecules known to interact with various receptors. While specific binding affinity data for this compound with various receptors are not extensively detailed in the provided context, the potential for such interactions is an active area of investigation. For instance, indole derivatives are known to modulate receptors, and the glycine moiety can participate in various biochemical interactions. cymitquimica.comevitachem.com
Studies on related compounds provide insights into potential receptor interactions. For example, research on glycine receptors (GlyRs), which are ligand-gated chloride channels, is crucial in understanding pain and itch transmission. diva-portal.org The modulation of these receptors, particularly the α1 and α3 subunits, is a target for drug discovery. diva-portal.org Furthermore, the activation of metabotropic glutamate (B1630785) receptor 5 (mGluR5) has been shown to suppress glycinergic transmission mediated by the GlyR α1ins subunit. plos.org
Protein-Ligand Interaction Analysis
The interaction between this compound and proteins has been characterized through structural biology techniques.
Tryptophan Synthase:
X-ray crystallography has provided a detailed view of the binding of this compound to the α-active site of tryptophan synthase. rcsb.org The analysis of the crystal structure (PDB ID: 1K7E) shows that the ligand's carboxylate group occupies a position similar to the phosphate group of the natural substrate, indole 3-glycerolphosphate. rcsb.orgnih.gov This interaction involves specific residues within the active site and is responsible for the allosteric effect of the compound. rcsb.org
Bacterial Cystathionine γ-Lyase (bCSE):
For the derivative (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), crystal structure analysis of its complex with Staphylococcus aureus cystathionine gamma lyase (PDB ID: 7MDA) has been performed. rcsb.org This provides a structural basis for its inhibitory action and is crucial for the rational design of more potent inhibitors. rcsb.org
Table 2: Protein-Ligand Interaction Data for this compound and Derivatives
| Ligand | Protein | PDB ID | Method | Key Finding | Reference |
|---|---|---|---|---|---|
| This compound | Tryptophan Synthase | 1K7E, 1K8Z | X-ray Crystallography | Binds to the α-active site, mimicking the natural substrate's phosphate group. rcsb.orgnih.govebi.ac.uk | rcsb.orgnih.govebi.ac.uk |
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Cystathionine γ-Lyase | 7MDA | X-ray Crystallography | Provides structural basis for inhibition of the bacterial enzyme. rcsb.org | rcsb.org |
Cellular and Subcellular Mechanistic Investigations (In Vitro Models)
Investigations at the cellular level have begun to unravel the downstream consequences of the molecular interactions of this compound.
Effects on Cellular Processes and Signaling Pathways
The interaction of this compound with its molecular targets can influence various cellular processes. The modulation of enzymes like tryptophan synthase can impact metabolic pathways, while the inhibition of bacterial CSE by its bromo-derivative has clear implications for bacterial defense mechanisms and survival. rcsb.orgmdpi.com
The glycine component of the molecule is also significant, as glycine itself has cytoprotective effects and can modulate cellular processes to protect against necrotic cell death. nih.gov It is involved in major metabolic pathways, including glutathione (B108866) metabolism. nih.gov
Gene Expression and Proteomic Responses
The binding of this compound and its analogs to their molecular targets can trigger changes in gene expression and the proteome. While specific, comprehensive studies on the global gene expression or proteomic profiles in response to this compound are not detailed in the provided results, the potential for such effects is evident from the nature of its interactions. For example, the modulation of signaling pathways initiated by receptor binding or enzyme inhibition can lead to downstream alterations in transcription and translation.
Research on glycine receptors has shown that their gene expression can be modulated by factors like glucose levels, and changes in receptor expression are correlated with the expression of numerous other transcripts and gene regulatory networks. nih.gov This highlights the potential for compounds that interact with such receptors to have broad effects on gene expression.
Cellular Uptake and Subcellular Localization Studies
Specific experimental studies detailing the cellular uptake and subcellular localization of this compound are not extensively documented in publicly available literature. However, the compound's chemical structure, consisting of an indole moiety linked to glycine via an acetyl bridge, allows for informed hypotheses regarding its potential transport mechanisms.
The presence of a glycine residue suggests that the molecule could potentially interact with amino acid transporters. Glycine transporters, such as GlyT1, are present on the plasma membrane and are responsible for the uptake of glycine. nih.gov It is plausible that this compound could be recognized, albeit with varying affinity, by such transport systems. The asc-1 transporter, which mediates the transport of small neutral amino acids like glycine, represents another potential route for cellular entry. acs.org
Once inside the cell, the subcellular destination of this compound remains uncharacterized. Potential localizations could include the cytoplasm, where it might interact with cytosolic enzymes, or specific organelles like the endoplasmic reticulum or Golgi apparatus, which are known locations for certain channel proteins and metabolic processes. nih.gov The ultimate distribution would be influenced by its interactions with intracellular proteins and membranes.
Studies in Preclinical Animal Models (Mechanistic Focus, excluding Efficacy and Safety Data)
Investigations in preclinical models provide insights into the compound's effects on physiological processes and its molecular interactions within a biological system.
While direct studies on this compound in plants are scarce, extensive research on its structural isomer, N-(1H-indol-3-ylacetyl)glycine (IAA-glycine), offers a valuable comparative framework. IAA-glycine is a well-characterized conjugate of the primary plant auxin, indole-3-acetic acid (IAA). nih.gov In plants, the conjugation of IAA to amino acids, including glycine, is a key mechanism for regulating active hormone levels. nih.govfrontiersin.org These conjugates are generally considered inactive storage forms, which can be hydrolyzed by specific enzymes to release free, active IAA when required by the plant. nih.govresearchgate.net This process of conjugation and hydrolysis is crucial for maintaining auxin homeostasis, which governs plant growth and development. nih.gov
The key structural difference in this compound is the attachment of the acetyl-glycine side chain to the indole nitrogen (position 1) rather than to the carbon at position 3. This modification is significant because the position-3 side chain is critical for the molecule to be recognized by auxin receptors and exert its hormonal effects. Therefore, it is unlikely that this compound would function as a direct auxin agonist. Instead, it might act as an antagonist or have entirely different biological activities within plant systems.
Specific mechanistic pharmacodynamic studies on this compound in animal models have not been widely reported. However, research on a closely related analog, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, known as NL1, provides a clear molecular mechanism of action in bacterial systems, which could inform potential investigations in animal models. researchgate.netmdpi.com
NL1 was identified as a selective inhibitor of bacterial cystathionine γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (H₂S) in many pathogenic bacteria. researchgate.netmdpi.com The suppression of bCSE activity by NL1 was shown to significantly enhance the sensitivity of bacteria to antibiotics. mdpi.com This finding establishes a specific enzyme target for this class of compounds and a clear pharmacodynamic effect—the inhibition of H₂S production. While this mechanism is described in bacteria, it highlights the potential for this compound and its analogs to be developed as highly specific enzyme inhibitors. Mechanistic modeling frameworks are often employed to quantitatively understand such drug-target interactions and their downstream effects. mdpi.comnih.gov
The direct role of this compound in non-human microbiome-host interactions has not been experimentally determined. However, the chemical nature of the compound suggests plausible interactions. The intestinal microbiota extensively metabolizes dietary components, including the essential amino acid tryptophan, which features an indole ring. nih.gov Microbial metabolism of tryptophan produces a variety of indole derivatives that can act as signaling molecules, modulating host immune responses and intestinal homeostasis through receptors like the aryl hydrocarbon receptor (AhR). nih.gov
Given that this compound is an indole derivative, it could be a substrate for microbial enzymes. Gut microbes possess a vast array of enzymes, such as amidases and hydrolases, which could potentially cleave the glycine moiety from the parent molecule. nih.gov Such biotransformation could release the indole-1-acetic acid core and glycine, or microbes could further modify the indole ring. These resulting metabolites could then influence host-microbe signaling pathways. The interactions within microbial communities are complex, involving both competition and cooperation, often mediated by secreted metabolites. embopress.org The introduction of a novel indole compound could therefore potentially alter these delicate microbial community dynamics. kcl.ac.uk
Structure-Activity Relationships (SAR) of this compound Analogues
Structure-activity relationship (SAR) studies investigate how modifications to a molecule's chemical structure affect its biological activity. For this compound, SAR is best understood through analogs designed for specific biological targets.
A key example comes from a series of inhibitors developed for bacterial cystathionine γ-lyase (bCSE). mdpi.com In this series, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) serves as a foundational compound. researchgate.net Comparing NL1 to its sister compounds, NL2 and NL3, reveals the importance of the side chain attached to the indole nitrogen. While NL1 features an acetyl-glycine group, NL2 and NL3 possess more complex furan-carboxylic acid and pyrazole-carboxylic acid moieties, respectively. mdpi.com These modifications result in different potencies and selectivities, demonstrating that the nature of the N-1 substituent is a critical determinant of biological activity for this scaffold. mdpi.com Research on other indole-based compounds, such as inhibitors of the enzyme UCHL1, also shows that N-linked indoles can be sensitive to substitution, with some analogs losing activity entirely. acs.org
Substitutions on the indole ring itself are a classic medicinal chemistry strategy to modulate the pharmacological properties of indole-containing compounds. impactfactor.orgchula.ac.th The activity of this compound analogs is highly dependent on the type and position of substituents on the indole's benzene (B151609) ring.
The most direct evidence comes from the bCSE inhibitor NL1, or (2-(6-bromo-1H-indol-1-yl)acetyl)glycine. The presence of the bromine atom at the 6-position of the indole ring is a defining feature of this inhibitor and its related analogs, NL2 and NL3, suggesting its importance for achieving high-affinity binding to the target enzyme. researchgate.netmdpi.com
Studies on other classes of N-1 substituted indoles further underscore the impact of ring substitution. For instance, in a series of potential UCHL1 inhibitors, an analog with a chlorine at the 5-position of an N-linked indole was found to be inactive, whereas other substitutions on different scaffolds yielded potent molecules. acs.org Similarly, the development of halogenated spirooxindoles as anticancer agents shows that halogen substitutions can significantly improve binding affinity and target selectivity. nih.govrsc.org These examples collectively indicate that the electronic and steric properties imparted by substituents on the indole ring are crucial for molecular recognition and biological function.
Table 1: Influence of Indole Ring and Side Chain Modifications on Biological Activity of Selected N-(1H-indol-1-yl)acetyl Analogues
| Compound Name/Class | Indole Ring Substitution | N-1 Side Chain | Biological Target/Activity | Reference |
|---|---|---|---|---|
| NL1 | 6-Bromo | acetyl-glycine | Inhibitor of bacterial cystathionine γ-lyase (bCSE) | researchgate.net, mdpi.com |
| NL2 | 6-Bromo | (2-methylfuran-3-carboxylic acid)methyl | Inhibitor of bCSE | mdpi.com |
| NL3 | 6-(7-chlorobenzo[b]thiophen-2-yl) | (1H-pyrazole-5-carboxylic acid)methyl | Inhibitor of bCSE | mdpi.com |
| UCHL1 Inhibitor Analog (51) | 5-Chloro | acetyl-acetohydrazide | Inactive against UCHL1 | acs.org |
Role of the Glycine Moiety and Peptide Chain Extensions
Modifying this part of the molecule, either by substituting glycine with other amino acids or by extending the peptide chain, is a primary strategy for altering biological activity, selectivity, and metabolic stability. diva-portal.org Extending the peptide chain from the glycine residue can introduce new interaction points with target proteins. The synthesis of di- and tripeptides from N-protected aminoacyl benzotriazoles demonstrates a reliable method for such extensions, allowing for the creation of a library of derivatives with varied peptide lengths. researchgate.net
Studies on angiotensin IV analogs have shown that both extensions and truncations at the peptide terminus can significantly impact biological affinity. diva-portal.org For instance, while the N-terminal tripeptide was found to be critical for the activity of angiotensin IV, modifications at the C-terminus were better tolerated. This highlights the nuanced role that peptide length plays in receptor binding and efficacy. diva-portal.org Similarly, replacing glycine with other amino acids, such as leucine (B10760876) in the case of NTRC-824, a neurotensin (B549771) receptor antagonist, demonstrates how side-chain modifications can drastically alter the compound's target specificity and potency. evitachem.com
Table 1: Impact of Glycine and Peptide Chain Modifications on Biological Activity
| Compound/Modification | Base Scaffold | Modification | Observed Impact | Reference(s) |
| NTRC-824 | Indole-1-ylacetyl | Glycine replaced with L-leucine (among other modifications) | Potent and selective antagonist of neurotensin receptor type 2 (NTS2). | evitachem.com |
| Angiotensin IV Analogs | Peptide | C-terminal peptide extensions and truncations | Modulated binding affinity for the insulin-regulated aminopeptidase (B13392206) (IRAP). | diva-portal.org |
| NL1 | Indole-1-ylacetyl-glycine | Addition of a bromine atom at the 6-position of the indole ring. | Identified as a selective inhibitor of bacterial cystathionine γ-lyase (bCSE). | researchgate.net |
| General Di- and Tripeptides | N-protected amino acids | Extension with various unprotected amino acids. | Efficiently forms longer peptide chains while retaining chirality, a key method for creating peptide-based drugs. | researchgate.net |
This table is illustrative, drawing parallels from related structures to highlight the principles of modifying the amino acid moiety.
Impact of Linker and Amide Bond Modifications
The acetyl linker and the amide bond constitute the architectural backbone of this compound, holding the indole and glycine moieties in a specific spatial arrangement. Modifications to these elements can profoundly affect the molecule's conformation, stability, and ability to interact with biological targets.
The linker—in this case, an acetyl group—influences the molecule's flexibility. The methylene (B1212753) bridge allows for rotation, creating multiple possible conformational states. Altering the linker's length, rigidity, or chemical nature is a common tactic in drug design. For example, replacing a flexible linker with a more rigid one can lock the molecule into a specific bioactive conformation, potentially increasing its potency and selectivity. Conversely, more flexible linkers, such as those based on repeating units of Gly-Gly-Gly-Gly-Ser, are known for their resistance to proteases, which can improve a molecule's pharmacokinetic profile. nih.gov In a related compound, N-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl)glycine, the acetyl linker connects a phthalimide (B116566) to glycine, and its electron-withdrawing character affects the properties of the adjacent amide group.
The amide bond is a cornerstone of peptide and protein structure and is present in over 25% of all pharmaceutical drugs. researchgate.net It is crucial for maintaining structural integrity and participates in hydrogen bonding with biological receptors. However, the standard amide bond is susceptible to cleavage by proteases in the body. To enhance metabolic stability, researchers often create "pseudopeptides" by modifying the amide bond. One such modification involves reducing the carbonyl group to a methylene, forming a [CH₂NH] linkage. This change preserves the general spacing and nitrogen atom for interaction but renders the bond resistant to enzymatic degradation, as demonstrated in analogs of Angiotensin IV. diva-portal.org Furthermore, studies on Dipeptidyl peptidase 4 (DPP-4) inhibitors have revealed that the size and position of the amide group are critical for inhibitory activity. brieflands.com
Table 2: Effects of Linker and Amide Bond Modifications
| Modification Type | Specific Change | Rationale / Observed Effect | Reference(s) |
| Linker Modification | Change in linker group (e.g., acetyl to a more complex linker) | Alters flexibility, conformation, and spacing between the indole and amino acid moieties. Can significantly change biological activity. | , evitachem.com |
| Amide Bond Modification | Reduction of amide carbonyl (e.g., -CO-NH- to -CH₂-NH-) | Creates a "pseudopeptide" bond that increases resistance to degradation by proteases, improving metabolic stability. | diva-portal.org |
| Amide Bond Modification | Altering the size and position of the amide group | Shown to be critical for the inhibitory potency of certain enzyme inhibitors, such as those targeting DPP-4. | brieflands.com |
| Linker Modification | Use of protease-resistant linkers (e.g., (G4S)n) | In larger biomolecules, this strategy enhances in-vivo stability. | nih.gov |
Metabolism and Biotransformation Pathways of N 1h Indol 1 Ylacetyl Glycine in Experimental Models
In Vitro Metabolic Fate in Cellular and Subcellular Systems
In vitro systems, such as liver microsomes, hepatocytes, and other cellular or subcellular fractions, are instrumental in elucidating the primary metabolic pathways of xenobiotics. For N-(1H-indol-1-ylacetyl)glycine, the expected metabolic reactions would be enzymatic hydrolysis and subsequent oxidation and conjugation.
Enzymatic Hydrolysis of Amide Bond
The central and most probable metabolic step for this compound is the enzymatic cleavage of the amide bond linking the indole-1-acetyl moiety and the glycine (B1666218) molecule. This reaction is catalyzed by a class of enzymes known as amidases or hydrolases. elifesciences.orgsemanticscholar.org
Several enzymes are known to catalyze the hydrolysis of N-acyl amino acids. Fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) are two key enzymes that regulate the levels of endogenous N-acyl amino acids by catalyzing both their synthesis and hydrolysis. elifesciences.orgresearchgate.netlonglabstanford.org While their specificity for the indole-1-acetyl group is not documented, their known function with other N-acyl amino acids suggests they are candidate enzymes for this reaction. semanticscholar.orgacs.org The hydrolysis would yield two primary metabolites: indole-1-acetic acid and glycine.
Table 1: Predicted Enzymatic Hydrolysis of this compound
| Substrate | Enzyme Class | Bond Cleaved | Products |
| This compound | Amidase / Hydrolase (e.g., FAAH, PM20D1) | Carboxamide Bond | Indole-1-acetic acid + Glycine |
Oxidation and Conjugation Pathways
Following hydrolysis, the resulting metabolites, indole-1-acetic acid and glycine, would enter distinct metabolic pathways.
Indole-1-acetic acid Metabolism: The indole (B1671886) ring is susceptible to Phase I oxidation reactions, primarily hydroxylation at various positions on the benzene (B151609) ring (e.g., positions 4, 5, 6, or 7) by cytochrome P450 monooxygenases. wikipedia.org This is a common metabolic route for many indole-containing compounds. The resulting hydroxylated indole-1-acetic acid can then undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. Common conjugations include glucuronidation (with glucuronic acid) and sulfation (with sulfate). wikipedia.org
Glycine Metabolism: The liberated glycine enters the body's endogenous glycine pool. It can be utilized in various anabolic pathways, such as protein synthesis or the synthesis of other important biomolecules. Alternatively, it can be catabolized, primarily through the glycine cleavage system, which is abundant in the liver, kidneys, and brain. al-edu.comfrontiersin.org
Direct Conjugation: While hydrolysis is the most likely primary step, direct conjugation of the parent molecule, although less common for this type of structure, cannot be entirely ruled out. For instance, the carboxylic acid group of the glycine moiety could potentially undergo glucuronidation.
Table 2: Predicted Oxidation and Conjugation Pathways
| Precursor | Metabolic Phase | Reaction | Potential Metabolites |
| Indole-1-acetic acid | Phase I | Hydroxylation | Hydroxy-indole-1-acetic acids |
| Hydroxy-indole-1-acetic acid | Phase II | Glucuronidation | Hydroxy-indole-1-acetic acid glucuronides |
| Hydroxy-indole-1-acetic acid | Phase II | Sulfation | Hydroxy-indole-1-acetic acid sulfates |
| Glycine | Catabolism | Glycine Cleavage System | CO₂, NH₄⁺, Methylene-THF |
In Vivo Biotransformation in Animal Models (Non-Human)
In vivo studies in animal models provide a comprehensive view of a compound's metabolism, distribution, and excretion. While specific in vivo data for this compound is not available, the metabolic fate can be predicted based on studies of related compounds like indole-3-acetic acid and other xenobiotic N-acyl amino acids. nih.govnih.gov
Identification of Major Metabolites
Following administration to an animal model, the major metabolites expected to be identified in plasma, tissues, and urine would be the products of hydrolysis and their subsequent conjugates.
The primary metabolites would be:
Indole-1-acetic acid: The direct product of amide bond hydrolysis.
Glycine: The other product of hydrolysis, which would largely be incorporated into endogenous pools.
Secondary, more polar metabolites formed for excretion would include:
Hydroxy-indole-1-acetic acid: From the oxidation of the indole ring.
Conjugates of hydroxylated metabolites: Such as glucuronide and sulfate (B86663) adducts of hydroxy-indole-1-acetic acid.
Hippuric acid (Benzoylglycine) and related acylglycines: While not a direct metabolite, the study of acylglycine excretion is a key indicator of glycine conjugation pathway activity, which can be influenced by the glycine load from the parent compound. frontiersin.orgnih.gov The indole-1-acetic acid itself is an arylacetic acid and could potentially be conjugated with other amino acids like glutamine in some species, though glycine conjugation is more common for many xenobiotic carboxylic acids. al-edu.comresearchgate.net
Table 3: Predicted Major In Vivo Metabolites
| Metabolite Class | Specific Metabolite(s) | Origin |
| Primary | Indole-1-acetic acid | Hydrolysis of parent compound |
| Glycine | Hydrolysis of parent compound | |
| Oxidative (Phase I) | Hydroxylated Indole-1-acetic acids | Oxidation of indole ring |
| Conjugated (Phase II) | Hydroxy-indole-1-acetic acid glucuronides/sulfates | Conjugation of oxidized metabolites |
| Indole-1-acetyl-glutamine | Potential alternative amino acid conjugation |
Metabolic Clearance and Excretion Routes
The clearance of this compound and its metabolites from the body is expected to occur primarily via the kidneys. The parent compound, being a small molecule, may undergo some degree of renal filtration. However, the metabolic process significantly enhances elimination.
The conversion of the lipophilic parent molecule into more polar, water-soluble metabolites like hydroxylated and conjugated forms is a key detoxification and elimination strategy. wikipedia.orgacs.org These polar metabolites are less likely to be reabsorbed in the renal tubules and are efficiently excreted in the urine. A smaller portion may also be eliminated through the biliary route in feces, particularly for higher molecular weight conjugates.
Comparative Metabolism Across Species (Non-Human)
Significant species differences can exist in drug metabolism. For amino acid conjugation of carboxylic acids, the specific amino acid used can vary. al-edu.com
Glycine conjugation is a major pathway for aromatic acids in most mammalian species, including rats, mice, and rabbits. nih.gov
Taurine conjugation is also observed for certain acids in various species.
Glutamine conjugation is more prominent in primates compared to rodents for certain arylacetic acids.
Ornithine conjugation is a characteristic pathway in some bird species and reptiles for detoxifying benzoic acid, in place of glycine. researcherslinks.com
Therefore, while rats and mice would be expected to primarily hydrolyze this compound and process the resulting indole-1-acetic acid, the profile of any minor, direct amino acid conjugation products of the indole-1-acetic acid metabolite could differ between species. For example, in a primate model, a small amount of indole-1-acetyl-glutamine might be formed in addition to the primary hydrolytic and oxidative metabolites.
Table 4: Predicted Species Differences in the Metabolism of the Indole-1-Acetic Acid Moiety
| Species Group | Primary Conjugating Amino Acid (for Carboxylic Acids) | Predicted Metabolic Nuance for Indole-1-acetic acid |
| Rodents (e.g., Rat, Mouse) | Glycine | Primary pathway is likely hydrolysis. Any minor conjugation of the resulting acid would favor glycine. |
| Rabbits | Glycine | Similar to rodents. |
| Dogs | Glycine | Similar to rodents. |
| Primates (Non-Human) | Glycine, Glutamine | May form glutamine conjugates with the indole-1-acetic acid metabolite in addition to hydrolysis. |
| Birds | Ornithine | May utilize ornithine for conjugation if the indole-1-acetic acid is a substrate for this pathway. |
Interplay with Endogenous Glycine and Indole Metabolism Pathways
The metabolism of this compound is intrinsically linked to the endogenous metabolic pathways of its constituent parts: glycine and the indole moiety. The formation and processing of this compound represent a key intersection point, primarily governed by the glycine conjugation pathway, which serves as a crucial mechanism for the detoxification and elimination of various endogenous and exogenous acyl compounds.
This compound is chemically defined as an N-acylglycine, specifically the conjugate of an indol-3-ylacetyl group with glycine. nih.govebi.ac.uk Its biosynthesis is a direct consequence of the interplay between the metabolic pools of glycine and indole-3-acetic acid, a prominent endogenous molecule derived from the amino acid tryptophan.
The primary route for the synthesis of this compound is the glycine conjugation pathway . This is a phase II detoxification process that occurs in the mitochondria of liver and kidney cells. frontiersin.org The pathway involves the conjugation of acyl-CoA molecules with glycine to form N-acylglycines, which are typically more water-soluble and readily excreted in urine. frontiersin.orgmdpi.com The central enzyme catalyzing this reaction is Glycine N-acyltransferase (GLYAT) . frontiersin.orgmdpi.com
The production of this compound is therefore dependent on the availability of two key substrates from endogenous pools:
Glycine: As a proteinogenic amino acid, glycine has a wide range of metabolic functions beyond conjugation. researchgate.net It is a precursor for the synthesis of proteins, glutathione (B108866), creatine, and heme. drugbank.comuomustansiriyah.edu.iq The body's glycine pool is maintained through dietary intake and endogenous synthesis from precursors like serine, threonine, and choline. drugbank.com The major catabolic pathway for glycine is the glycine cleavage system (GCS). drugbank.com The formation of this compound represents a demand on the systemic glycine pool. In situations of high exposure to indole-3-acetic acid or other acyl-group donors, this pathway can significantly draw upon glycine reserves, potentially impacting other glycine-dependent metabolic functions, especially if glycine availability is already limited. frontiersin.orgmdpi.com
Indole-3-acetic acid: The indoleacetyl portion of the molecule is derived from indole-3-acetic acid (IAA). IAA is a significant metabolite of tryptophan metabolism in both plants, where it acts as a primary hormone (auxin), and in animals. The biotransformation of IAA via glycine conjugation serves as a method to manage and eliminate this bioactive compound, thereby maintaining indole homeostasis.
The interplay between these pathways highlights a key metabolic detoxification strategy. By conjugating indole-3-acetic acid with glycine, the organism converts a biologically active molecule into a more easily excretable, and likely less toxic, N-acylglycine conjugate. mdpi.com This process is a clear example of how endogenous conjugation pathways are utilized to manage the levels of metabolites derived from amino acids.
Table 1: Key Components in the Metabolic Interplay for this compound Formation
| Component | Role in Pathway | Related Endogenous Metabolism | Key Enzymes |
| Glycine | Substrate for conjugation | Glycine synthesis (from Serine, etc.), Glycine Cleavage System (GCS), Glutathione synthesis, Creatine synthesis. researchgate.netdrugbank.com | Glycine N-acyltransferase (GLYAT) frontiersin.org |
| Indole-3-acetic acid (IAA) | Acyl-group donor for conjugation | Tryptophan metabolism. | Acid:CoA ligases, Glycine N-acyltransferase (GLYAT) mdpi.com |
| This compound | Metabolic product | Excreted via urine, representing a clearance pathway for IAA. frontiersin.orgmdpi.com | Not applicable (product) |
Computational and Theoretical Studies of N 1h Indol 1 Ylacetyl Glycine
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. chemmethod.com This method is instrumental in understanding potential biological targets and the mechanism of inhibition. For N-(1H-indol-1-ylacetyl)glycine, docking studies have been crucial in elucidating its interaction with enzymes like tryptophan synthase. rcsb.orgrcsb.org The process involves preparing the 3D structures of both the ligand and the protein target, followed by an algorithm that samples a large number of possible binding poses and scores them based on interaction energies. chemmethod.com
The binding of this compound to the alpha-subunit of tryptophan synthase has been detailed through crystallographic studies, which provide a basis for and validation of ligand-protein interaction models. rcsb.orgrcsb.org It acts as an inhibitor of the alpha-subunit and an allosteric effector for the beta-subunit. rcsb.org The models reveal that the molecule's carboxylate moiety is positioned similarly to the phosphate (B84403) group of the natural substrate, indole-3-glycerolphosphate. rcsb.org This positioning allows for specific interactions with key residues in the active site. rcsb.org
Key interactions observed in the crystal structure of the complex (PDB ID: 1K8Z) include a network of hydrogen bonds and hydrophobic contacts that stabilize the ligand in the binding pocket. rcsb.org These interactions are critical for its inhibitory function. The indole (B1671886) ring, glycine (B1666218) backbone, and carboxylate group all participate in forming these connections with the protein. rcsb.org
| Interaction Type | Ligand Group | Protein Residue (Chain A) | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Carboxylate Oxygen | Gly181 | 2.8 |
| Hydrogen Bond | Carboxylate Oxygen | Thr183 | 2.7 |
| Hydrogen Bond | Amide Nitrogen | Glu49 | 3.1 |
| Hydrophobic Interaction | Indole Ring | Leu177 | - |
| Hydrophobic Interaction | Indole Ring | Phe22 | - |
The active site of the tryptophan synthase alpha-subunit is a well-defined pocket where this compound binds. Analysis of this pocket shows it is composed of specific amino acid residues that are critical for catalysis and ligand binding. rcsb.orgnih.gov The binding of this compound induces conformational changes in the enzyme, most notably the closure of the alphaL6 loop, a key structural element in the allosteric communication between the alpha and beta subunits. rcsb.org In a mutant version of the enzyme (beta-Ser178 -> Pro), this loop remains in an open conformation even with the ligand bound, which impairs the allosteric regulation and provides a structural basis for understanding the communication between the subunits. rcsb.org The binding pocket is predominantly hydrophobic to accommodate the indole ring, but with key polar residues positioned to form hydrogen bonds with the ligand's glycine and carboxylate portions. plos.org
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of molecules. rsdjournal.orgjchemlett.com For this compound, these methods can provide valuable data on its geometric and electronic properties. While specific studies on this exact molecule are not prevalent in the reviewed literature, the methodology is widely applied to similar structures like glycine and indole derivatives. jchemlett.comnih.gov
These calculations can determine parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. jchemlett.com The HOMO-LUMO energy gap is an indicator of chemical reactivity, while the electrostatic potential helps to identify regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding. rsdjournal.org This information is fundamental for understanding the molecule's intrinsic stability and how it will interact with a protein's active site. mdpi.com
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure and bond lengths/angles. mdpi.com |
| HOMO/LUMO Energies | Indicates electron-donating and accepting capabilities, related to reactivity. jchemlett.com |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic and nucleophilic attack. rsdjournal.org |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding. jchemlett.com |
| Solvation Energy | Predicts the molecule's solubility in different solvents. jchemlett.com |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations can be used to analyze its conformational flexibility in solution and to assess the stability of its complex with a protein target. cnr.it By simulating the ligand-protein complex, researchers can observe the dynamic behavior of the interactions identified through docking and crystallography. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, un-synthesized analogues, thereby guiding rational drug design. researchgate.net
To build a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured activities would be required. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with activity. nih.gov The predictive power of the model is assessed through internal and external validation techniques. nih.gov Such models can identify which molecular properties are most important for the desired biological effect, facilitating the design of more potent analogues of this compound.
| Descriptor Class | Examples | Information Coded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic composition of the molecule. nih.gov |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching. nih.gov |
| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity. nih.gov |
| Geometrical | Molecular Surface Area, Volume | 3D shape and size of the molecule. nih.gov |
Cheminformatics and Data Mining for this compound Research
Cheminformatics involves the use of computational methods to analyze chemical information. For this compound, cheminformatics plays a vital role in organizing, searching, and utilizing data related to the compound. It is cataloged in major chemical databases such as PubChem (CID 446640), providing a standardized reference point for its properties, structure, and associated literature. nih.gov
These databases serve as sources for data mining, where large datasets are computationally analyzed to discover new patterns and relationships. For instance, by mining databases of bioactive compounds, researchers could identify other molecules with structural similarities to this compound that might interact with similar targets. Furthermore, data from high-throughput screening campaigns that include this compound can be used to build predictive machine learning models for biological activity or toxicity. plos.org Cheminformatics pipelines are essential for modern drug discovery, enabling the efficient screening of virtual libraries and the prioritization of candidates for experimental testing. plos.org
N 1h Indol 1 Ylacetyl Glycine As a Research Tool and Chemical Probe
Application in Biochemical and Cell-Based Assays
The unique structure of indole-glycine conjugates allows for their application in a variety of biochemical and cell-based assays to investigate biological pathways and identify enzyme inhibitors. The indole (B1671886) moiety is a crucial component in many bioactive molecules, including neurotransmitters and plant hormones, making its derivatives useful for studying related physiological processes.
A prominent example is the use of a derivative, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, known as NL1, as a selective inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). researchgate.netscispace.com This enzyme is the primary producer of hydrogen sulfide (B99878) (H2S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netdntb.gov.ua By inhibiting bCSE, NL1 can significantly increase the susceptibility of these bacteria to conventional antibiotics, demonstrating its utility in assays aimed at combating antibiotic resistance. researchgate.netdntb.gov.ua The development of NL1 was the result of large-scale in silico and in vitro screening, highlighting the role of the N-(1H-indol-1-ylacetyl)glycine scaffold in inhibitor design. researchgate.net
Furthermore, the parent compound N-[1H-Indol-3-YL-acetyl]glycine acid is known to interact with enzymes involved in the biosynthesis of indole-3-acetic acid, such as tryptophan synthase, making it a tool for studying this pathway. In plant physiology, it has been studied for its role in modulating the auxin signaling pathway, which governs plant growth and development.
Table 1: Research Findings on the Application of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)
| Compound | Target Enzyme | Biological Effect | Application in Assays | Reference |
|---|
Use as an Analytical Standard in Research Method Development
While specific documentation for this compound as a certified analytical standard is not widely available, isotopically labeled analogues of related compounds are synthesized for this purpose. For instance, N-(3-Indolylacetyl)glycine-13C2,15N is available as an analytical standard, used to ensure accuracy and reproducibility in research methods. Such standards are crucial for quantitative analysis, particularly in mass spectrometry-based techniques, where they serve as internal controls for the precise measurement of the non-labeled compound in biological or environmental samples.
Design and Synthesis of this compound-Based Chemical Probes
The this compound structure is a viable scaffold for the creation of more complex chemical probes designed to investigate biological systems with higher specificity. Its structure allows for chemical modifications at several positions, including the indole ring and the glycine (B1666218) terminus, to attach reporter groups or reactive moieties.
The synthesis of fluorescently labeled amino acids is a common strategy for creating probes to visualize biological processes. For example, non-natural amino acids incorporating a coumarin (B35378) moiety exhibit strong fluorescence and are used to study protein dynamics. beilstein-journals.org While the general principles for creating fluorescent probes are well-established, specific literature detailing the synthesis of a fluorescently labeled analogue directly from the this compound scaffold is limited. However, the synthesis of fluorescent polypeptides from glycine itself has been demonstrated, suggesting the chemical feasibility of modifying glycine derivatives to impart fluorescence. d-nb.info
Affinity probes are powerful tools for identifying the molecular targets of bioactive compounds. These probes are typically designed by modifying a compound known to bind a specific protein to include a reactive group for covalent labeling or a tag for enrichment. Affinity chromatography, a core technique in this area, uses immobilized ligands to capture binding partners from complex mixtures like cell lysates. thermofisher.com
The derivative (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) functions as a high-affinity, selective ligand for the enzyme bCSE. researchgate.net This selective binding is the fundamental principle behind its use as an inhibitor and demonstrates its potential as a starting point for designing an affinity probe to study bCSE or identify off-targets. The synthesis of such inhibitors often involves multi-step chemical reactions, starting from a core indole structure and adding functional groups to create the final active molecule. researchgate.netnih.gov While the this compound scaffold is used to create potent inhibitors, its direct application in creating affinity probes specifically for target elucidation has not been extensively documented in available research. nih.govplos.org
Contribution to Fundamental Understanding of Biological Processes
Research utilizing this compound and its derivatives has provided significant insights into fundamental biological processes. The study of N-[1H-Indol-3-YL-acetyl]glycine acid as an allosteric effector has advanced the understanding of enzyme regulation, as demonstrated by crystallographic studies of its complex with tryptophan synthase. ebi.ac.uk This research reveals how molecules can bind to sites other than the active site to modulate enzyme function, a key concept in pharmacology and cell signaling. ebi.ac.uk
The development of the bCSE inhibitor (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) has been particularly impactful. researchgate.netdntb.gov.ua It has illuminated the critical role of H2S biogenesis in bacterial defense mechanisms against antibiotics. dntb.gov.ua By providing a tool to selectively block this pathway, NL1 has contributed to a deeper understanding of antibiotic resistance and tolerance, paving the way for novel therapeutic strategies that disarm bacteria rather than killing them directly. researchgate.netdntb.gov.ua The synthesis of NL1 and other indole-based inhibitors is based on the functionalization of a 6-bromoindole (B116670) core, demonstrating a modular chemical approach to probing biological function. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | 2-((1H-indol-1-yl)acetyl)amino)acetic acid | C12H12N2O3 |
| N-[1H-Indol-3-YL-acetyl]glycine acid | 2-((2-(1H-indol-3-yl)acetyl)amino)acetic acid | C12H12N2O3 |
| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | 2-((2-(6-bromo-1H-indol-1-yl)acetyl)amino)acetic acid | C12H11BrN2O3 |
| Indole-3-acetic acid | 2-(1H-indol-3-yl)acetic acid | C10H9NO2 |
| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | C11H12N2O2 |
| Glycine | 2-aminoacetic acid | C2H5NO2 |
| 6-bromoindole | 6-bromo-1H-indole | C8H6BrN |
| N-(3-Indolylacetyl)glycine-13C2,15N | Not available | C10(13C)2H12N(15N)O3 |
Future Directions and Emerging Research Avenues for N 1h Indol 1 Ylacetyl Glycine
Discovery of Novel Molecular Targets and Pathways
While the role of indole-3-acetic acid (IAA), a related compound, in plant biology is well-established, the full spectrum of molecular targets for N-(1H-indol-1-ylacetyl)glycine in other biological systems remains an active area of research. Future work is anticipated to move beyond its known interactions with enzymes involved in auxin metabolism, such as tryptophan synthase.
A significant area of future investigation lies in the modulation of signaling pathways relevant to human health. For instance, indole (B1671886) derivatives are known to interact with the aryl hydrocarbon receptor (AhR) pathway, which is implicated in immune function, inflammation, and metabolic homeostasis. Further studies could elucidate the specific binding and activation mechanisms of this compound within this pathway, potentially identifying it as a key regulator.
Moreover, the discovery that a bromo-substituted analogue of this compound can act as an inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE) highlights the potential for developing novel antimicrobial agents. This opens the door to screening this compound and a library of its derivatives against a wider range of microbial enzymes, potentially revealing new targets for combating infectious diseases. The ability of certain indole derivatives to mimic peptide structures also suggests their potential to interfere with protein-protein interactions, a promising but challenging area of drug discovery.
Future research will likely employ a combination of proteomics, chemical biology, and computational modeling to identify and validate novel protein binding partners and to map the downstream effects on cellular signaling cascades.
Development of Advanced Synthetic Methodologies for Complex Analogues
The synthesis of this compound is typically achieved through standard acetylation and peptide coupling reactions. However, the exploration of its structure-activity relationships necessitates the development of more advanced and versatile synthetic methodologies to create complex analogues.
Recent research has demonstrated the feasibility of producing substituted analogues on a gram scale, such as (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1). Future synthetic efforts will likely focus on several key areas:
Multi-component Reactions (MCRs): These reactions offer an efficient way to generate molecular diversity by combining three or more starting materials in a single step. The application of MCRs to the indole scaffold can lead to the rapid synthesis of libraries of complex, poly-functionalized this compound analogues.
Asymmetric Synthesis: The introduction of chiral centers into the molecule can have a profound impact on its biological activity. The development of enantioselective synthetic routes, potentially using chiral catalysts, will be crucial for preparing optically pure isomers and evaluating their specific interactions with biological targets.
Late-Stage Functionalization: Modifying the indole core or the glycine (B1666218) moiety at a late stage in the synthesis allows for the rapid generation of diverse analogues from a common intermediate. This approach is particularly valuable for lead optimization in drug discovery.
Synthesis of Dipeptide-like and Peptidomimetic Analogues: Building upon the glycine conjugate, more complex peptide chains can be introduced to explore interactions with a wider range of biological targets. Synthesizing dipeptide-like compounds and other peptidomimetics will be a key area of future research.
These advanced synthetic strategies will enable the creation of a diverse chemical space around the this compound core, facilitating a deeper understanding of its biological functions and therapeutic potential.
| Synthesis Approach | Description | Potential Advantages |
| Multi-component Reactions | Combining three or more reactants in a single synthetic operation. | High efficiency, atom economy, and rapid generation of molecular diversity. |
| Asymmetric Synthesis | Methods that produce an excess of one enantiomer over the other. | Allows for the study of stereospecific biological interactions. |
| Late-Stage Functionalization | Introduction of functional groups in the final steps of a synthesis. | Rapid diversification of a lead compound. |
| Peptidomimetic Synthesis | Creation of molecules that mimic the structure and function of peptides. | Can lead to improved metabolic stability and oral bioavailability. |
Integration with Systems Biology and Multi-Omics Approaches
The complexity of biological systems requires a holistic approach to understand the full impact of a molecule like this compound. Systems biology, coupled with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for elucidating its mechanism of action on a global scale.
Future research in this area will likely involve:
Multi-omics Profiling: Treating cells or organisms with this compound and its analogues and subsequently analyzing the changes across different molecular layers. For example, transcriptomics can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. Metabolomics can provide a snapshot of the metabolic state of the system in response to the compound.
Network Analysis: Integrating multi-omics data to construct interaction networks that can reveal the pathways and biological processes perturbed by the compound. This can help to identify not only direct targets but also downstream effects and cross-talk between different signaling pathways.
Computational Modeling: Developing mathematical models to simulate the dynamic behavior of the biological system in response to this compound. These models can be used to predict the effects of different concentrations or modifications of the compound and to generate new, testable hypotheses.
A study on the impact of bacterial indole-3-acetic acid on Drosophila melanogaster utilized quantitative proteomics to reveal alterations in proteins related to neuromuscular features and energy metabolism, demonstrating the power of omics in understanding the broader biological impact of indole derivatives. Similarly, multi-omics approaches are being used to study the metabolic pathways of other indole compounds, which can serve as a blueprint for future studies on this compound.
| Omics Technology | Information Gained | Relevance to this compound |
| Transcriptomics | Gene expression profiles (mRNA levels). | Identifies genes and pathways regulated by the compound. |
| Proteomics | Protein expression levels and modifications. | Reveals direct and indirect protein targets and their functional states. |
| Metabolomics | Global profile of small molecule metabolites. | Shows the impact of the compound on cellular metabolism. |
| Genomics | DNA sequence and structure. | Can identify genetic factors that influence the response to the compound. |
Exploration of this compound in Non-Biological Material Science Applications
While the primary focus of research on this compound has been its biological activity, the unique chemical properties of the indole ring and the glycine moiety suggest potential applications in material science. The indole nucleus is an interesting building block for functional materials due to its electronic properties and ability to participate in hydrogen bonding and π-stacking interactions. This is a nascent field of inquiry with limited to no specific research currently available for this compound itself.
Future exploratory research could investigate the following areas:
Polymer Chemistry: The carboxylic acid and N-H group of the indole could be used as monomers or functional groups for the synthesis of novel polymers. These polymers might exhibit interesting optical, electronic, or self-assembly properties.
Surface Modification: The compound could be used to modify the surfaces of materials, for example, to improve biocompatibility or to create surfaces with specific recognition properties.
Nanomaterial Synthesis: The self-assembly of this compound or its derivatives could be explored as a route to forming well-defined nanostructures such as nanofibers or nanotubes.
Organic Electronics: The electron-rich indole ring suggests potential applications in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although significant modification of the parent compound would likely be necessary.
Given the current lack of research in this area, this represents a blue-sky opportunity for materials scientists to explore the potential of this bio-inspired molecule in a non-biological context.
High-Throughput Screening and Lead Optimization in Academic Contexts
High-throughput screening (HTS) provides a powerful platform for the discovery of new biological activities for this compound and its derivatives. In an academic setting, HTS can be employed to screen libraries of these compounds against a wide array of biological targets and cellular models.
Future research directions in this area include:
Target-Based Screening: Screening against specific enzymes or receptors that are implicated in disease. For example, based on preliminary findings, screening libraries of this compound derivatives against various kinases, proteases, or G-protein coupled receptors could yield potent and selective inhibitors. Recent work has identified indole-based compounds as selective haspin inhibitors through such screening efforts.
Fragment-Based Screening: Using smaller fragments of the this compound molecule to identify weak-binding hits, which can then be elaborated into more potent leads. This approach can be more efficient than traditional HTS for identifying novel binding interactions.
Once initial hits are identified through HTS, the process of lead optimization becomes crucial. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Generative AI and other computational tools are emerging as powerful aids in this process, helping to design new analogues with improved properties. The development of robust structure-activity relationships (SAR) will be key to guiding these optimization efforts.
| Screening Method | Description | Application for this compound |
| Phenotypic Screening | Measures the effect of a compound on the phenotype of a cell or organism. | Discovery of novel, unexpected biological activities. |
| Target-Based Screening | Measures the interaction of a compound with a specific biological target. | Identification of potent and selective modulators of known disease targets. |
| Fragment-Based Screening | Identifies low-affinity binders that can be optimized into high-affinity leads. | A more efficient way to explore the chemical space for novel binders. |
Q & A
Q. What are the optimal synthetic routes for N-(1H-indol-1-ylacetyl)glycine, and how can purity be maximized?
Methodological Answer: Synthesis of acylated glycine derivatives typically involves coupling indole acetic acid derivatives with glycine using activating agents. For example:
- Reagent Selection : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with NHS esters to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization (ethanol/water mixtures) can achieve >95% purity .
- Yield Optimization : Maintain stoichiometric ratios (1:1.2 for glycine:indole acetic acid derivative) and inert atmospheres to prevent side reactions .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Exposure Controls : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate, followed by adsorption using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use bislactim ethers or Evans auxiliaries to enforce stereoselectivity during glycine coupling .
- Reaction Monitoring : Employ chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to track enantiomeric excess (ee) ≥98% .
- Mechanistic Studies : Conduct DFT calculations to predict transition states and optimize reaction pathways for desired stereochemistry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How can computational methods predict the biological activity of this compound analogs?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like indoleamine 2,3-dioxygenase (IDO1) .
- ADMET Prediction : Apply SwissADME to assess solubility (LogP <3), metabolic stability (CYP450 inhibition), and toxicity (Ames test profiles) .
- QSAR Models : Train models on glycine-derivative datasets to correlate substituent effects (e.g., electron-withdrawing groups on indole) with activity .
Q. What strategies resolve contradictions in reactivity data for acylglycine derivatives?
Methodological Answer:
- Controlled Replicates : Repeat reactions under standardized conditions (e.g., humidity <30%, argon atmosphere) to isolate environmental variables .
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., over-acylation or hydrolysis) .
- Cross-Validation : Compare results with structurally related compounds (e.g., N-furoylglycine ) to contextualize anomalous reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
